An In-Depth Technical Guide to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 503299-24-9)
An In-Depth Technical Guide to N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS 503299-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine, with the CAS number 503299-24-9, is a triarylamine derivative that has garnered significant interest as a pivotal building block in the realm of advanced materials science. Its robust molecular structure, featuring a strategic bromo-functionalization, makes it a versatile precursor for the synthesis of a variety of functional organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, analytical characterization, and its primary applications, with a focus on its role in the development of materials for organic electronics.
Physicochemical Properties
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is a white to off-white crystalline solid under standard conditions.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 503299-24-9 | [2] |
| Molecular Formula | C24H18BrN | [2] |
| Molecular Weight | 400.32 g/mol | [2] |
| IUPAC Name | N-(4-bromophenyl)-N,4-diphenylaniline | |
| Melting Point | 130.0 to 134.0 °C | [1][3] |
| Boiling Point (Predicted) | 446.7 ± 38.0 °C | [1][3] |
| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1][3] |
Synthesis and Purification
The synthesis of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine can be approached through several synthetic strategies, primarily revolving around the formation of carbon-nitrogen and carbon-carbon bonds. Common methods include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki coupling, as well as direct bromination of a triarylamine precursor.
Synthetic Pathway Overview
A plausible and commonly employed synthetic route involves the bromination of a precursor molecule, N-phenyl-[1,1'-biphenyl]-4-amine. This method is often favored for its directness and efficiency.
Caption: Synthetic pathway for N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine.
Detailed Experimental Protocol: Bromination of N-phenyl-[1,1'-biphenyl]-4-amine
This protocol is based on established procedures for the bromination of similar triarylamine compounds.[3]
Materials:
-
N-phenyl-[1,1'-biphenyl]-4-amine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask purged with argon or nitrogen, dissolve N-phenyl-[1,1'-biphenyl]-4-amine in anhydrous dimethylformamide (DMF).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The molar ratio of the precursor to NBS should be approximately 1:1.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, add toluene and deionized water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water and a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to identify the number and environment of the protons in the molecule.
-
¹³C NMR spectroscopy provides information about the carbon framework.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as C-N and C-Br bonds, and the aromatic C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Applications in Materials Science
The primary application of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine lies in its use as a crucial intermediate for the synthesis of more complex organic functional materials, particularly hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[4][5][6][7][8][9]
Role as a Precursor for Hole-Transporting Materials
The bromo-substituent on the phenyl ring serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the facile introduction of other functional groups or the extension of the conjugated system, which is critical for tuning the electronic and photophysical properties of the final HTM.
Caption: General scheme for the synthesis of HTMs from the title compound.
The resulting triarylamine-based HTMs are designed to possess:
-
High Hole Mobility: To efficiently transport positive charge carriers (holes) from the anode to the emissive layer in OLEDs or the perovskite layer in PSCs.[8][10]
-
Suitable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of the HTM needs to be well-aligned with the work function of the anode and the HOMO of the adjacent active layer to ensure efficient hole injection and transport.[10]
-
Good Thermal and Morphological Stability: To ensure the longevity and operational stability of the electronic devices.[5]
The use of N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine as a building block allows for the systematic modification of the HTM's molecular structure to optimize these key properties for enhanced device performance, including improved efficiency and longer operational lifetimes.[5]
Safety and Handling
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine stands out as a fundamentally important intermediate in the development of advanced organic electronic materials. Its well-defined structure and the synthetic versatility offered by its bromo-functionality provide a robust platform for the rational design and synthesis of high-performance hole-transporting materials. For researchers and scientists in the fields of materials chemistry and device engineering, a thorough understanding of the properties and synthetic utility of this compound is essential for innovating the next generation of OLEDs, perovskite solar cells, and other organic electronic devices.
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Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
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Wikipedia. 4-Aminobiphenyl. Available from: [Link]
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ResearchGate. (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Available from: [Link]
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MDPI. Recent Advances in Nanostructured Inorganic Hole-Transporting Materials for Perovskite Solar Cells. Available from: [Link]
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